
Rebamipide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rebamipide, (S)- is a synthetic compound that has been used in various scientific research studies. It is a derivative of 2-(1H)-quinolinone and has been found to have potential therapeutic effects in various diseases.
Mécanisme D'action
Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action. It has been found to increase the production of prostaglandin E2 (PGE2), which plays a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress. Additionally, Rebamipide, (S)- has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Effets Biochimiques Et Physiologiques
Rebamipide, (S)- has been found to have various biochemical and physiological effects. It has been found to increase the expression of mucin genes, which play a crucial role in the maintenance of gastric mucosal integrity. Rebamipide, (S)- also increases the expression of heat shock proteins (HSPs), which play a crucial role in the protection of cells against stress-induced damage. Additionally, Rebamipide, (S)- has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
Rebamipide, (S)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, Rebamipide, (S)- has been extensively studied, and there is a vast amount of scientific literature available on its properties and potential therapeutic effects. However, Rebamipide, (S)- also has some limitations for lab experiments. It is a highly reactive compound, which means that it can be challenging to handle and store. Additionally, Rebamipide, (S)- can be expensive to synthesize.
Orientations Futures
There are several future directions for research on Rebamipide, (S)-. One potential area of research is the development of more efficient synthesis methods for Rebamipide, (S)-. Additionally, there is a need for more research on the potential therapeutic effects of Rebamipide, (S)- in various diseases. Further studies are also needed to elucidate the precise mechanisms of action of Rebamipide, (S)-. Finally, there is a need for more research on the safety and toxicity of Rebamipide, (S)-.
Conclusion:
Rebamipide, (S)- is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- exerts its therapeutic effects through various mechanisms of action, including the production of PGE2, inhibition of ROS production, and inhibition of pro-inflammatory cytokines. Rebamipide, (S)- has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Rebamipide, (S)-, including the development of more efficient synthesis methods, further studies on its potential therapeutic effects, and research on its safety and toxicity.
Méthodes De Synthèse
The synthesis of Rebamipide, (S)- involves the reaction of 2-amino-3-chloro-4,5-dimethylbenzoic acid with 2-amino-6-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of Rebamipide, (S)-.
Applications De Recherche Scientifique
Rebamipide, (S)- has been extensively studied for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory, antioxidant, and cytoprotective properties. Rebamipide, (S)- has been studied for its potential use in the treatment of gastric ulcers, dry eye syndrome, and inflammatory bowel disease.
Propriétés
Numéro CAS |
111911-88-7 |
|---|---|
Nom du produit |
Rebamipide, (S)- |
Formule moléculaire |
C19H15ClN2O4 |
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
(2S)-2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)/t16-/m0/s1 |
Clé InChI |
ALLWOAVDORUJLA-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC(=O)N2)C[C@@H](C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Synonymes |
4-Quinolinepropanoic acid, a-[(4-chlorobenzoyl)amino]-1,2-dihydro-2-oxo-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



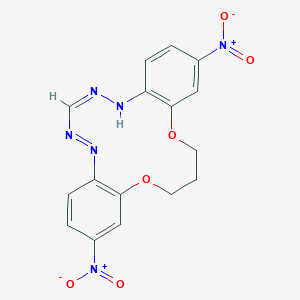
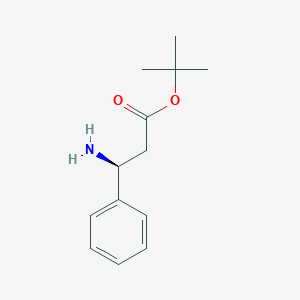
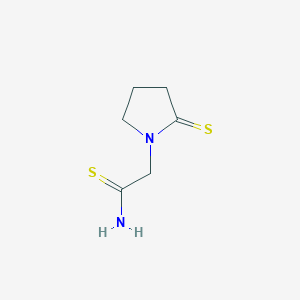
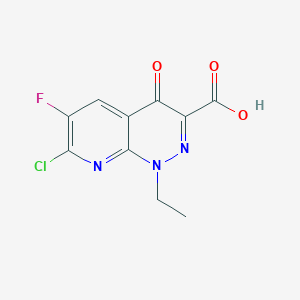
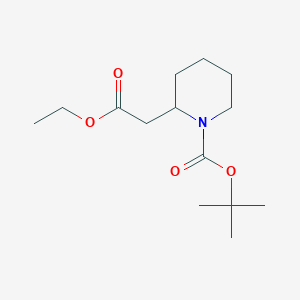
![[3-(Ethoxycarbonyl)propyl]triphenylphosphonium bromide](/img/structure/B53886.png)
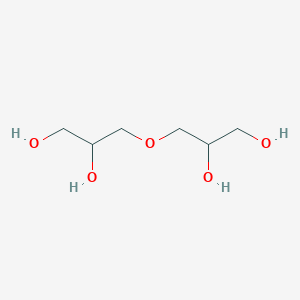
![(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[[2-(methylamino)acetyl]amino]butanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B53893.png)
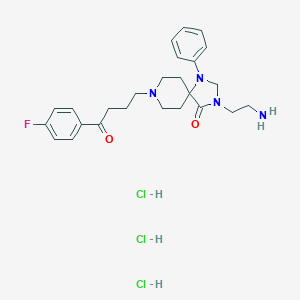
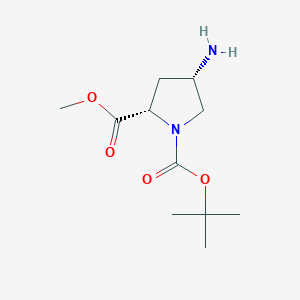
![N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine](/img/structure/B53897.png)
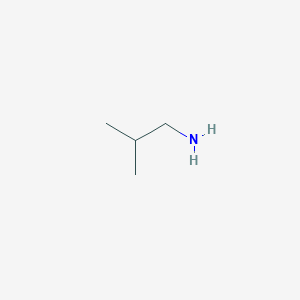
![Furo[3,2-b]pyridine-2-sulfonamide](/img/structure/B53899.png)
![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)